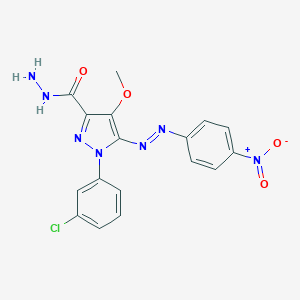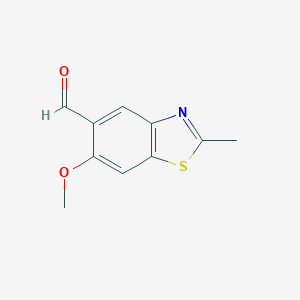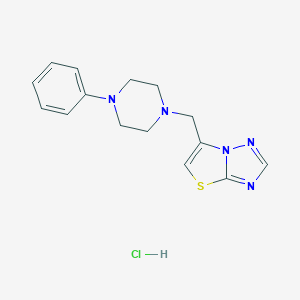
Thiazolo(3,2-b)(1,2,4)triazole, 6-((4-phenyl-1-piperazinyl)methyl)-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiazolo(3,2-b)(1,2,4)triazole, 6-((4-phenyl-1-piperazinyl)methyl)-, monohydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of Thiazolo(3,2-b)(1,2,4)triazole, 6-((4-phenyl-1-piperazinyl)methyl)-, monohydrochloride is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or by binding to specific receptors in the body. In addition, it has been shown to induce apoptosis, which is a programmed cell death process that is important for the regulation of cell growth and development.
Efectos Bioquímicos Y Fisiológicos
Thiazolo(3,2-b)(1,2,4)triazole, 6-((4-phenyl-1-piperazinyl)methyl)-, monohydrochloride has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to possess antiviral and antimicrobial activities. In addition, it has been shown to possess neuroprotective and anti-inflammatory properties. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Thiazolo(3,2-b)(1,2,4)triazole, 6-((4-phenyl-1-piperazinyl)methyl)-, monohydrochloride has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. In addition, it has been extensively studied for its potential applications in various fields, making it a useful compound for researchers. However, there are also limitations to its use in lab experiments. For example, its mechanism of action is not fully understood, and further studies are needed to fully understand its biochemical and physiological effects.
Direcciones Futuras
There are several future directions for the study of Thiazolo(3,2-b)(1,2,4)triazole, 6-((4-phenyl-1-piperazinyl)methyl)-, monohydrochloride. One potential direction is to investigate its potential as a fluorescent probe for the detection of metal ions. In addition, further studies are needed to fully understand its mechanism of action and its biochemical and physiological effects. Furthermore, it may be useful to investigate its potential as a therapeutic agent for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Overall, Thiazolo(3,2-b)(1,2,4)triazole, 6-((4-phenyl-1-piperazinyl)methyl)-, monohydrochloride is a promising compound with potential applications in various fields, and further research is needed to fully understand its properties and potential uses.
Métodos De Síntesis
The synthesis of Thiazolo(3,2-b)(1,2,4)triazole, 6-((4-phenyl-1-piperazinyl)methyl)-, monohydrochloride involves a series of chemical reactions. The starting materials for the synthesis are 2-aminobenzonitrile and 2-aminothiophenol. The reaction involves the formation of thiazolo[3,2-b][1,2,4]triazole followed by the addition of 4-phenyl-1-piperazinecarboxaldehyde to yield the final product, which is obtained as a monohydrochloride salt.
Aplicaciones Científicas De Investigación
Thiazolo(3,2-b)(1,2,4)triazole, 6-((4-phenyl-1-piperazinyl)methyl)-, monohydrochloride has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, it has been investigated for its anticancer, antiviral, and antimicrobial activities. In addition, it has been shown to possess neuroprotective and anti-inflammatory properties, making it a potential candidate for the treatment of neurological disorders. Furthermore, it has been studied for its potential use as a fluorescent probe for the detection of metal ions.
Propiedades
Número CAS |
170658-35-2 |
|---|---|
Nombre del producto |
Thiazolo(3,2-b)(1,2,4)triazole, 6-((4-phenyl-1-piperazinyl)methyl)-, monohydrochloride |
Fórmula molecular |
C15H18ClN5S |
Peso molecular |
335.9 g/mol |
Nombre IUPAC |
6-[(4-phenylpiperazin-1-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazole;hydrochloride |
InChI |
InChI=1S/C15H17N5S.ClH/c1-2-4-13(5-3-1)19-8-6-18(7-9-19)10-14-11-21-15-16-12-17-20(14)15;/h1-5,11-12H,6-10H2;1H |
Clave InChI |
WWIWKRQFNVKBFI-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CSC3=NC=NN23)C4=CC=CC=C4.Cl |
SMILES canónico |
C1CN(CCN1CC2=CSC3=NC=NN23)C4=CC=CC=C4.Cl |
Otros números CAS |
170658-35-2 |
Sinónimos |
2-[(4-phenylpiperazin-1-yl)methyl]-4-thia-1,6,8-triazabicyclo[3.3.0]oc ta-2,5,7-triene hydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



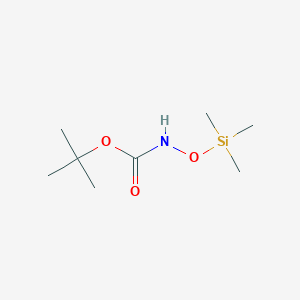
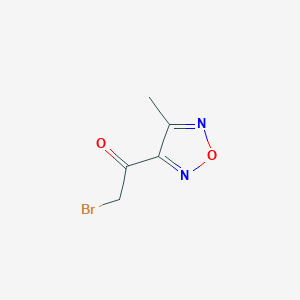
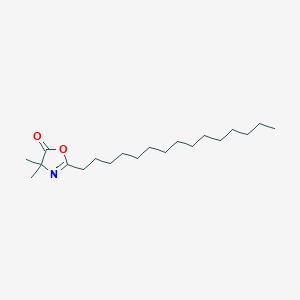

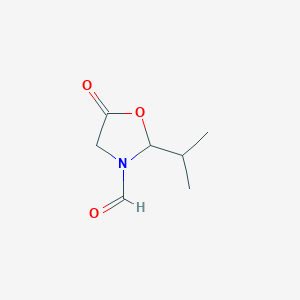
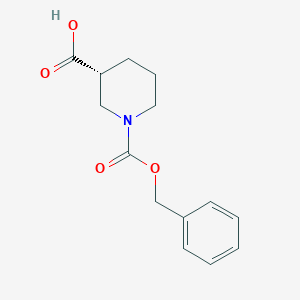


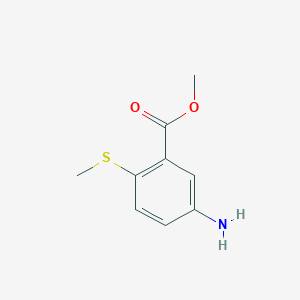
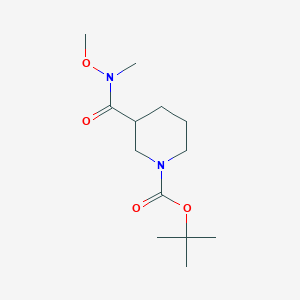
![2-[[(1S,2S,5R)-2-ethoxy-5-methoxycyclopent-3-en-1-yl]amino]acetamide](/img/structure/B69474.png)

